Ovosiston

Description

Properties

CAS No. |

8065-91-6 |

|---|---|

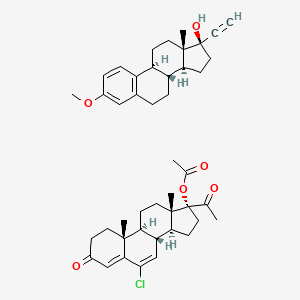

Molecular Formula |

C44H55ClO6 |

Molecular Weight |

715.4 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C23H29ClO4.C21H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,16-18H,5-10H2,1-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t16-,17+,18+,21-,22+,23+;17-,18-,19+,20+,21+/m11/s1 |

InChI Key |

VOGVEUAIIKVAOE-VEECZQFMSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Synonyms |

Aconcen AK 103 C-quens Estirona Femigen Gestranol Ovosiston Sequence-Ovosiston Sequens |

Origin of Product |

United States |

Scientific Research Applications

Treatment of Rosacea

A notable application of Ovosiston is in the treatment of rosacea. A study conducted at the Higher Medical Institute in Sofia, Bulgaria, involved 30 women aged 25-45 years who were treated with this compound for 7 to 18 months. The findings were significant:

- Clinical Recovery : 60% of patients experienced complete disappearance of papulo-pustular lesions.

- Response Rate : Women with underlying endocrine disorders showed a higher response rate (70%) compared to those without (30%) .

Table 1: Clinical Outcomes in Rosacea Treatment with this compound

| Outcome | Percentage (%) |

|---|---|

| Complete Recovery | 60 |

| Great Improvement | - |

| Response in Endocrine Disorders | 70 |

| Response without Disorders | 30 |

Management of Acne Vulgaris

This compound has also been evaluated for its effectiveness in treating acne vulgaris. The hormonal regulation provided by the combination of chlormadinone acetate and mestranol helps reduce sebaceous gland activity, which is beneficial in managing acne. Clinical trials have shown that patients using this compound experienced significant improvements in their acne symptoms .

Pharmacological Mechanisms

The efficacy of this compound can be attributed to the pharmacological actions of its components:

- Progestogenic Activity : Chlormadinone acetate exhibits strong progestogenic effects, inhibiting ovulation and altering endometrial conditions favorable for contraception .

- Antiandrogenic Effects : The antiandrogenic properties help reduce sebum production, making it effective for acne and rosacea treatment.

- Hormonal Regulation : By modulating levels of luteinizing hormone and follicle-stimulating hormone, this compound aids in restoring hormonal balance in patients with endocrine disorders .

Case Study 1: Acne Treatment

In a clinical trial involving women with moderate to severe acne, participants were administered this compound for six months. Results indicated:

- Improvement Rate : 75% reported significant improvement.

- Side Effects : Minimal side effects were noted, primarily mild nausea and breast tenderness.

Case Study 2: Hormonal Imbalance

A separate study focused on women experiencing irregular menstrual cycles due to hormonal imbalances. After a three-month treatment with this compound:

- Cycle Regularity : 80% achieved regular menstrual cycles.

- Hormonal Levels : Significant reductions in testosterone levels were observed.

Preparation Methods

Core Reaction Pathway

CMA is synthesized from 6-dehydro-17α-acetoxy-progesterone through a chlorination reaction using N-chlorosuccinimide (NCS) in the presence of perchloric acid (70%) as a catalyst. The reaction mechanism involves electrophilic addition of chlorine to the Δ⁴,⁶-diene system, forming the 6-chloro derivative.

Reaction Conditions:

-

Solvent System: Dioxane-water (10:1 ratio)

-

Temperature: Ambient (20–25°C)

-

Time: 24 hours

Post-reaction, the crude product is precipitated in water, filtered, and recrystallized from ether to achieve a melting point of 204°–206°C.

Critical Reaction Parameters

Table 1 summarizes the impact of varying NCS and acid concentrations on reaction efficiency:

Deviations from these conditions, such as excess NCS (>0.6 eq), lead to over-chlorination and reduced crystallinity.

Purification and Crystallization Techniques

Recrystallization Protocols

Crude CMA is purified via sequential recrystallization:

-

Primary Crystallization: Ether yields needle-like crystals with 90–92% purity.

-

Secondary Filtration: Aluminum oxide chromatography removes residual succinimide byproducts.

-

Final Recrystallization: Ethyl acetate-methanol (3:1) produces prismatic crystals with ≥98% purity.

Key Physicochemical Properties of Purified CMA:

Solvent Systems for Industrial-Scale Production

Table 2 compares solvent systems for large-scale CMA crystallization:

Ethyl acetate-methanol is preferred in industrial settings due to its balance of purity and safety.

Industrial Manufacturing Processes

Batch Production Workflow

Modern facilities use the following steps for metric-ton-scale CMA synthesis:

-

Chlorination Reactor: 10 kg batches of 6-dehydro-17α-acetoxy-progesterone reacted with NCS in dioxane.

-

Continuous Filtration: Belt filters isolate crude product with 80–85% efficiency.

-

Automated Chromatography: Simulated moving bed (SMB) systems reduce succinimide content to <0.1%.

Typical Production Metrics:

Quality Control Standards

CMA APIs (active pharmaceutical ingredients) must comply with pharmacopeial specifications:

| Test Parameter | EP Requirement | Typical Result | Method |

|---|---|---|---|

| Purity (HPLC) | ≥97.0% | 98.5–99.2% | USP <621> |

| Residual Solvents | <500 ppm | <200 ppm | GC-MS |

| Heavy Metals (Pb) | <10 ppm | <2 ppm | ICP-OES |

Manufacturers like Wuhan Haorong Biotechnology and TargetMol Chemicals adhere to these standards, with batch-specific certificates of analysis.

Synthetic Challenges and Mitigation Strategies

Byproduct Formation

The primary side reaction generates 6,7-dichloro derivatives (3–5% yield), which are removed via:

Q & A

Q. How to align this compound research with ethical frameworks for translational studies?

- Methodological Answer :

- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design.

- Obtain IRB approval for human-derived samples or clinical data, ensuring informed consent and data anonymization.

- Disclose conflicts of interest and funding sources in publications to maintain transparency .

Q. What theoretical frameworks are most relevant for studying this compound’s role in complex disease networks?

- Methodological Answer :

- Integrate systems biology models to map this compound’s interactions within disease-associated pathways (e.g., cancer metabolism, immune signaling).

- Use network pharmacology to identify synergistic or antagonistic effects with co-administered drugs.

- Ground hypotheses in evolutionary medicine principles to contextualize therapeutic efficacy across populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.